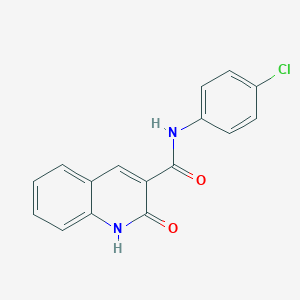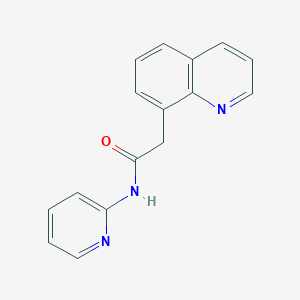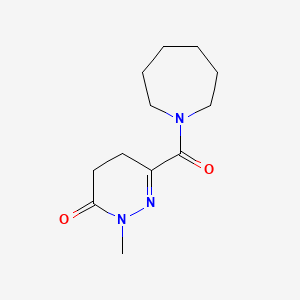
3-(4-Methylphenyl)sulfanylazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylphenyl)sulfanylazepan-2-one is a chemical compound that belongs to the class of azepanes. It is a synthetic organic compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(4-Methylphenyl)sulfanylazepan-2-one is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. By enhancing the activity of the GABA-A receptor, this compound may increase the inhibitory tone in the brain, leading to sedative and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the duration of the opening of the GABA-A receptor channel, which leads to an increase in the influx of chloride ions into the neuron, resulting in hyperpolarization and inhibition of neuronal activity. Additionally, it has been found to decrease the activity of glutamate, which is a major excitatory neurotransmitter in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-Methylphenyl)sulfanylazepan-2-one in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for investigating the role of the GABA-A receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its potential for non-specific effects on other ion channels and receptors, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-(4-Methylphenyl)sulfanylazepan-2-one. One area of interest is the development of more selective and potent compounds that target the GABA-A receptor. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to elucidate the mechanism of action of this compound and its effects on other ion channels and receptors.
Synthesemethoden
The synthesis of 3-(4-Methylphenyl)sulfanylazepan-2-one involves the reaction of 4-methylphenylsulfanyl chloride with 2-aminoazepane in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylphenyl)sulfanylazepan-2-one has been studied for its potential applications in various fields of scientific research. It has been investigated as a potential therapeutic agent for the treatment of anxiety and depression. It has also been studied for its potential use as a sedative and hypnotic agent. Furthermore, it has been explored as a potential drug candidate for the treatment of epilepsy and other neurological disorders.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)sulfanylazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-5-7-11(8-6-10)16-12-4-2-3-9-14-13(12)15/h5-8,12H,2-4,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTKBDYSUTYPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(5-methylfuran-2-yl)ethyl]furan-3-carboxamide](/img/structure/B7516653.png)


![1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole](/img/structure/B7516667.png)
![1-[3-(Imidazol-1-ylmethyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B7516676.png)



![N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516698.png)

![2,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7516713.png)
